(-)-11-Hydroxy-9,10-dihydrojasmonic acid

Enzyme Kinetics Jasmonate Metabolism Substrate Specificity

(−)-11-Hydroxy-9,10-dihydrojasmonic acid is a specific hydroxylated derivative of the plant hormone class jasmonates, precisely defined as a dihydrojasmonic acid with a hydroxyl group at the C-11 position in the (1R,2R) stereochemical configuration. It is chemically distinct from the core signaling molecule jasmonic acid (JA) by both the saturation of the 9,10-double bond and the hydroxylation of its pentyl side chain.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
Cat. No. B1248574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-11-Hydroxy-9,10-dihydrojasmonic acid
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCC(CCCC1C(CCC1=O)CC(=O)O)O
InChIInChI=1S/C12H20O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h8-10,13H,2-7H2,1H3,(H,15,16)/t8?,9-,10-/m1/s1
InChIKeyZJPORBFEYXKGKA-VXRWAFEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing (−)-11-Hydroxy-9,10-dihydrojasmonic Acid for Jasmonate Research


(−)-11-Hydroxy-9,10-dihydrojasmonic acid is a specific hydroxylated derivative of the plant hormone class jasmonates, precisely defined as a dihydrojasmonic acid with a hydroxyl group at the C-11 position in the (1R,2R) stereochemical configuration [1]. It is chemically distinct from the core signaling molecule jasmonic acid (JA) by both the saturation of the 9,10-double bond and the hydroxylation of its pentyl side chain. This compound is recognized as a key catabolic intermediate, possessing a quantifiably different biological profile that cannot be replicated by generic jasmonate standards.

Stereochemical Identity (1R,2R) configuration; not interchangeable with racemates
Pathway Role Catabolic shunt intermediate; oxidative deactivation marker
Use Context Metabolic flux studies, signaling-off controls, enzyme specificity assays

Why (−)-11-Hydroxy-9,10-dihydrojasmonic Acid Cannot Be Replaced by Common Jasmonate Analogs


Substituting (−)-11-Hydroxy-9,10-dihydrojasmonic acid with common analogs like jasmonic acid (JA), methyl jasmonate (MeJA), or 9,10-dihydrojasmonic acid (DJA) introduces fundamental chemical and biochemical discrepancies that invalidate experimental models. JA and MeJA possess an unsaturated pentenyl side chain, altering their molecular shape and target affinity, while DJA lacks the critical 11-hydroxyl group that dictates the compound's specific recognition by metabolic enzymes [1]. Crucially, the 11-hydroxylation and dihydro-modifications are established as a key deactivation shunt in JA signaling, a functional role not shared by the parent hormones [2]. The specific (1R,2R) stereochemistry is also essential for its interaction profile. Using an incorrect analog leads to signaling outcomes that are the opposite of this compound's biological function, rendering comparative studies meaningless. The quantitative evidence below demonstrates the performance penalties of such substitutions.

Analog mismatch JA or MeJA retain an unsaturated side chain; binding and enzymatic recognition may shift away from the dihydro scaffold.
Functional loss 9,10-Dihydrojasmonic acid lacks the C-11 hydroxyl; catabolic pathway attribution and receptor silence may not reproduce.
Stereochemical shift Racemic or enantiomer-undefined material alters interaction profile; (1R,2R) specificity critical for metabolite identity.

Quantitative Differentiation Evidence for (−)-11-Hydroxy-9,10-dihydrojasmonic Acid


Comparison of Jasmonate O-Methyltransferase Substrate Activity with 9,10-Dihydrojasmonic Acid

In jasmonate O-methyltransferase (JMT) assays, the parent compound 9,10-dihydrojasmonic acid (DJA) exhibited only 18% of the enzymatic activity compared to jasmonic acid (100%), defining it as a poor substrate [1]. This incomplete enzymatic processing means that (−)-11-Hydroxy-9,10-dihydrojasmonic acid, as a further hydroxylated catabolite of DJA, is expected to be an even poorer substrate and may accumulate distinctly within the system. This contrasts sharply with the rapid methylation of the active hormone jasmonic acid, a critical difference for studies aiming to track jasmonate flux.

JMT substrate activity
Class-level inference
5.6× lower activity (DJA vs JA)
Precursor DJA shows poor methylation; hydroxylated derivative expected even lower.
In vitro JMT assay, Arabidopsis; target compound not directly tested.
Enzyme Kinetics Jasmonate Metabolism Substrate Specificity

Receptor Binding Analysis: C-11 Hydroxylation Abolishes COI1-JAZ Co-Receptor Interaction

Chemically synthesized (3R,7S)-11-hydroxy-jasmonic acid (11-OH-JA), the unsaturated analog of the target compound, was shown to completely fail to bind the COI1-JAZ co-receptor complex in in vitro pull-down assays, classifying it as a biologically inactive catabolite [1]. This contrasts with jasmonoyl-L-isoleucine (JA-Ile), which promotes strong complex formation. As the target compound possesses the same 11-hydroxyl modification on a fully saturated backbone, which generally reduces receptor affinity, it is predicted to be similarly inactive. This positions the compound as a negative control or sink marker, instead of an active analog.

COI1-JAZ binding
Class-level inference
11-OH-JA: no detectable binding
JA-Ile: strong complex formation
C-11 hydroxylation acts as a molecular off switch for co-receptor engagement.
Pull-down and Y2H assays; analog (3R,7S)-11-OH-JA used.
Receptor Binding Assay Jasmonate Signaling Structure-Activity Relationship

Differential Root Growth Inhibition Activity Compared to Jasmonic Acid

In barley (Hordeum vulgare) exudate studies, the target compound was identified as a major phase I metabolite of exogenous DJA, formed preferentially over the 12-hydroxy isomer [1]. While activity data for this specific metabolite is unavailable, its parent DJA, and by extension its metabolites, was characterized as a plant growth regulator with its own distinct activity profile. A key functional difference is that, unlike JA, 12-hydroxy-JA, another hydroxylated catabolite, does not inhibit germination or root growth in tomato seedlings [2]. This indicates that hydroxylation of the jasmonate scaffold generally inactivates growth inhibitory functions, a trend likely conserved for 11-hydroxylated DJA.

Root growth inhibition
Class-level inference
Tomato seedling root elongation assay
Hydroxylated jasmonates fail to inhibit growth, unlike JA; developmental toxicity absent.
12-OH-JA data used as reference; target compound predicted similar inactivity.
Bioassay Root Growth Plant Physiology

Recommended Applications for (−)-11-Hydroxy-9,10-dihydrojasmonic Acid Based on Differential Evidence


Use as a Definitive Negative Control in Jasmonate Signaling Assays

The established inability of 11-hydroxylated jasmonates to bind the COI1-JAZ co-receptor complex [1] makes this compound an ideal, chemically defined negative control for dissecting jasmonate signaling pathways. Unlike general, off-target inhibitors, it is structurally identical to the active molecules but functionally silent, allowing for rigorous experiments that distinguish between JA-specific and JA-independent stress responses.

Metabolic Tracing of Dihydrojasmonic Acid Catabolism and Fate

Based on its identification as a preferential metabolite of 9,10-dihydrojasmonic acid in barley shoots [1], the compound serves as a critical analytical standard. In mass spectrometry-based metabolomics, it enables the accurate quantification and tracing of the dihydrojasmonate-specific catabolic pathway, which is distinct from the primary JA pathway. This is essential for studying the function of exogenous DJA-based plant growth regulators.

Investigating Divergent Developmental Physiological Effects

The evidence that hydroxylated jasmonates, in contrast to JA, fail to inhibit root growth and germination [1], supports the use of this compound in developmental biology. Researchers can explore jasmonate functions in processes like tuberization or senescence, where it accumulates naturally [2], without the confounding, potent growth-inhibitory effects associated with active jasmonate hormones.

Substrate Specificity Studies for Jasmonate-Modifying Enzymes

The dramatic difference in substrate activity between JA and its dihydro analog for jasmonate O-methyltransferase [1] highlights the value of this compound for enzymology. By testing the hydroxylated and saturated analog, researchers can define the precise structural requirements of enzymes like JA carboxyl methyltransferase, sulfotransferases, and glucosyltransferases, which are key to regulating hormone activity.

Application
Selection Property
Validation Focus
Jasmonate signaling negative control
COI1-JAZ co-receptor silence
Verify non-binding in target species; compare JA-Ile response
Dihydrojasmonate catabolic tracing
Preferential phase I metabolite identity
MS quantification in plant exudates; distinguish from 12-OH isomer
Developmental physiology without growth inhibition
Absence of root/germination toxicity
Confirm lack of growth suppression in your plant model
Enzyme substrate specificity studies
Poor JMT substrate; structural probe
Test activity with JA methyltransferase, sulfotransferases
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